![molecular formula C10H18O B1670004 Decahydro-1-naphthol CAS No. 529-32-8](/img/structure/B1670004.png)
Decahydro-1-naphthol
Overview
Description
Decahydro-1-naphthol is a saturated derivative of naphthalene, characterized by the presence of a hydroxyl group attached to a decahydronaphthalene ring
Mechanism of Action
Target of Action
Decahydro-1-naphthol, also known as cis-Decahydro-1-naphthol, is a complex organic compound
Mode of Action
It’s important to note that understanding the interaction of this compound with its targets is crucial for elucidating its mode of action .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-1-naphthol can be synthesized through the hydrogenation of 1-naphthol. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + 5\text{H}2 \rightarrow \text{C}{10}\text{H}_{18}\text{OH} ]
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of hydrogen gas and 1-naphthol over a fixed-bed catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form decahydro-1-naphthone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to decahydro-1-naphthylamine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Decahydro-1-naphthone.
Reduction: Decahydro-1-naphthylamine.
Substitution: Esters of this compound.
Scientific Research Applications
Chemistry
Decahydro-1-naphthol serves as a building block in organic synthesis, allowing for the preparation of complex molecules and natural product analogs. Its unique structure facilitates various chemical transformations, making it a valuable precursor in synthetic chemistry.
Biology
In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It has been studied for its interactions with biological molecules, particularly focusing on its potential anti-inflammatory and antioxidant properties. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.
Medicine
Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have explored its antimicrobial effects against certain bacterial strains and its role in pharmacological studies where it interacts with specific molecular targets such as enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It also serves as an intermediate in the synthesis of various specialty chemicals.
Case Studies
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Enzyme Interaction Studies
- This compound has been employed to study enzyme-substrate interactions, providing insights into enzymatic mechanisms and potential therapeutic applications.
- A study demonstrated that derivatives of this compound could selectively inhibit acetylcholinesterase, suggesting its utility in developing treatments for neurological disorders .
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Antimicrobial Research
- Investigations into the antimicrobial properties of this compound derivatives revealed effectiveness against specific bacterial strains, highlighting their potential use in pharmaceutical formulations .
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Biochemical Assays
- In biochemical assays, this compound was used to explore hydrogenation reactions, contributing to the understanding of reaction mechanisms involving similar bicyclic compounds .
Comparison with Similar Compounds
Decahydro-2-naphthol: Similar in structure but with the hydroxyl group attached to a different position on the ring.
1-Naphthol: The unsaturated parent compound of decahydro-1-naphthol.
2-Naphthol: Another naphthol derivative with the hydroxyl group in a different position.
Uniqueness: this compound is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation makes it more stable and less reactive under certain conditions, making it suitable for specific applications where stability is crucial.
Biological Activity
Decahydro-1-naphthol, also known as cis-decahydro-1-naphthol (DHN), is a bicyclic organic compound with the molecular formula . Its structure consists of a naphthalene ring fully saturated with hydrogen atoms, making it a versatile compound in various chemical and biological applications. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. The compound can exist in different stereoisomeric forms, with the cis form being the most studied due to its significant biological activity. It has a molecular weight of 154.25 g/mol and a boiling point of approximately 210 °C.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Studies have demonstrated that DHN possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Properties : this compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies indicate that it inhibits the growth of several bacteria and fungi, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Effects : Research has suggested that DHN may exert anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
A study published in the Journal of Drug Delivery and Therapeutics highlighted the antioxidant capacity of this compound through various assays. The results indicated that DHN effectively scavenged free radicals and reduced lipid peroxidation in cellular models. The study concluded that DHN could be developed into a therapeutic agent for oxidative stress-related conditions .
Antimicrobial Efficacy
In a comparative study on the antimicrobial properties of various compounds, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that DHN exhibited significant inhibition zones, comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Anti-inflammatory Mechanisms
Research published in the International Journal of Pharmaceutical Sciences and Research explored the anti-inflammatory mechanisms of DHN. The study demonstrated that DHN inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating immune responses .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOISQLWLWLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313369 | |
Record name | Decahydro-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-32-8 | |
Record name | Decahydro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydro-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decahydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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